
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde is a heterocyclic compound that features both a nitropyridine and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde typically involves the reaction of 5-nitropyridin-2-ylamine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a strong base such as sodium hydroxide (NaOH) in a polar solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 5-(5-Nitropyridin-2-yl)-furan-2-carboxylic acid.
Reduction: 5-(5-Aminopyridin-2-yl)-furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde largely depends on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can lead to various biological and chemical effects, such as enzyme inhibition or the formation of coordination complexes with metals .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridin-2-ylazo derivatives: These compounds also contain a nitropyridine moiety and are used in similar applications.
2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: A Schiff base derived from 5-nitropyridine-2-amine.
Uniqueness
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde is unique due to the presence of both a nitropyridine and a furan ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
5-(5-nitropyridin-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H6N2O4/c13-6-8-2-4-10(16-8)9-3-1-7(5-11-9)12(14)15/h1-6H |
InChI Key |
QXNFLZLAZSQARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)


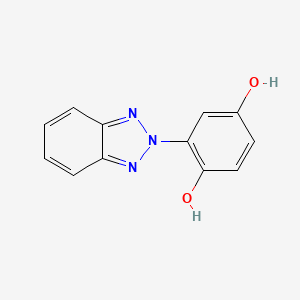
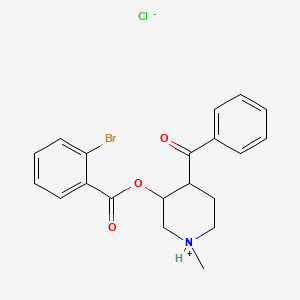
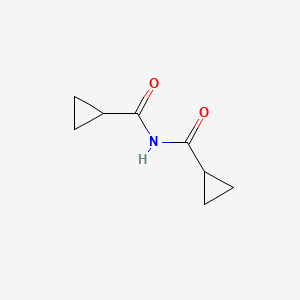

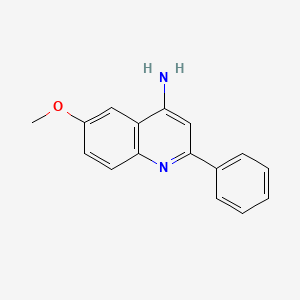
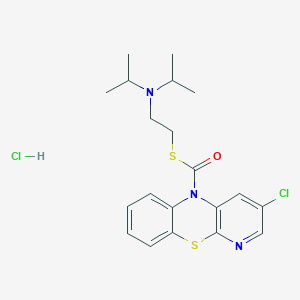

![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
